4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
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Overview
Description
4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the initial preparation of a pyrimidine intermediate, followed by bromination and subsequent functional group modifications. For example, the synthesis might start with the formation of a pyrimidine ring through the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane, followed by cyclization and bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form additional rings through intramolecular reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, which could be useful in cancer treatment.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool for studying cellular processes.
Chemical Biology: It is used in the design of molecular probes to investigate biological pathways.
Mechanism of Action
The mechanism of action of 4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation . This makes it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile
Uniqueness
4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of amino, bromo, and cyano groups makes it particularly effective as a kinase inhibitor, distinguishing it from other pyrrolopyrimidine derivatives.
Properties
CAS No. |
679834-45-8 |
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Molecular Formula |
C8H6BrN5 |
Molecular Weight |
252.07 g/mol |
IUPAC Name |
4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H6BrN5/c1-3-12-7(11)5-4(2-10)6(9)14-8(5)13-3/h1H3,(H3,11,12,13,14) |
InChI Key |
KPLDAQDCNQWXED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C(=C(NC2=N1)Br)C#N)N |
Origin of Product |
United States |
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